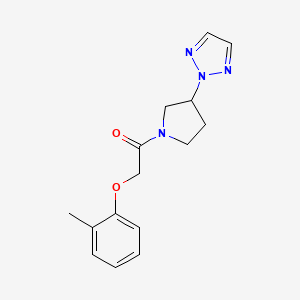

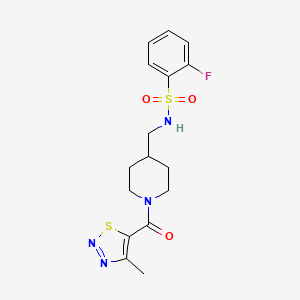

![molecular formula C18H27N7O3 B2527290 Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 2034209-38-4](/img/structure/B2527290.png)

Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (1-oxo-1-(((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C18H27N7O3 and its molecular weight is 389.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Agent Potential

Research on 1,2,4-triazolo[1,5-a]pyrimidines fused with various heterocyclic systems, including pyrrole and pyridazine, has shown significant promise in cardiovascular applications. Specifically, a compound similar in structure to the one demonstrated potent coronary vasodilating activity and antihypertensive effects, suggesting potential as a cardiovascular agent (Sato et al., 1980).

Antileukemic Activity

Compounds with a structure incorporating elements of the tert-butyl carbamate moiety, particularly those fused with pyrrole and involved in tricyclic heterocycles, have been synthesized and shown to possess in vivo activity against P388 lymphocytic leukemia. This suggests potential therapeutic applications in treating leukemia (Anderson et al., 1988).

Organic Synthesis and Chemical Reactions

The tert-butyl carbamate structure is also significant in the field of organic synthesis and chemical reactions. Studies have demonstrated its utility in the divergent synthesis of various compounds such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, indicating its versatility as a building block in synthetic chemistry (Rossi et al., 2007).

Photocatalyzed Reactions

Recent research has also explored the use of tert-butyl carbamate derivatives in photocatalyzed reactions, specifically in the amination of o-hydroxyarylenaminones. This has opened new avenues for assembling 3-aminochromones under mild conditions, highlighting the compound's potential in photoredox-catalyzed synthetic processes (Wang et al., 2022).

Antihistaminic and Anti-inflammatory Properties

Furthermore, derivatives of triazolo[1,5-b]pyridazines, which share a core structural motif with the compound , have been synthesized and evaluated for their antihistaminic activities and inhibitory effects on eosinophil infiltration. This suggests potential applications in the treatment of allergic conditions and inflammation (Gyoten et al., 2003).

Future Directions

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to influence a wide range of biochemical pathways, often through their interaction with various biological targets .

Result of Action

Compounds containing a pyrrolidine ring are known to have a variety of biological effects, often as a result of their interaction with various biological targets .

Action Environment

It is known that the biological activity of compounds can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7O3/c1-12(20-17(27)28-18(2,3)4)16(26)19-11-15-22-21-13-7-8-14(23-25(13)15)24-9-5-6-10-24/h7-8,12H,5-6,9-11H2,1-4H3,(H,19,26)(H,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTFWMIIMKPYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN=C2N1N=C(C=C2)N3CCCC3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2527210.png)

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2527219.png)

![10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2527223.png)

![N-[3-(METHYLSULFANYL)PHENYL]-2-({2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2527227.png)